3-(5-Methyl-2-thienyl)alanine

Catalog No.
S8809282
CAS No.
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Methyl-2-thienyl)alanine

Product Name

3-(5-Methyl-2-thienyl)alanine

IUPAC Name

(2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

KNSCRQAEJYEVMU-ZETCQYMHSA-N

Canonical SMILES

CC1=CC=C(S1)CC(C(=O)O)N

Isomeric SMILES

CC1=CC=C(S1)C[C@@H](C(=O)O)N

3-(5-Methyl-2-thienyl)alanine is a non-canonical amino acid featuring a thiophene ring, a widely used bioisostere for the phenyl group of Phenylalanine. [1] In drug discovery and materials science, the incorporation of thienylalanine derivatives into peptides or small molecules is a key strategy for modulating biological activity, pharmacokinetic properties, and molecular conformation. [2] The 5-methyl substitution on the thiophene ring provides specific, predictable alterations to the parent scaffold, making this compound a strategic choice for targeted molecular design rather than a simple aromatic building block.

Research Fit

Workflow
Unnatural amino acid for peptide engineering and SAR studies
Assay context
JAK2 pathway inhibition research (reported target engagement)
Tool compound
Chemical probe for glycine receptor subunit alpha-1 studies

Substituting 3-(5-Methyl-2-thienyl)alanine with its unsubstituted parent, 3-(2-thienyl)alanine, is inadvisable in most applications due to the functional role of the methyl group. This substitution is a deliberate chemical modification intended to predictably alter lipophilicity, block potential sites of metabolic degradation, and introduce specific steric bulk. [REFS-1, REFS-2] These changes directly influence membrane permeability, in-vivo stability, and target-binding interactions. Using the unsubstituted analog would negate these designed-in properties, leading to divergent and often inferior outcomes in pharmacokinetics, potency, and selectivity studies.

Substitution Risk

Dimension
3-(5-Methyl-2-thienyl)alanine
Phenylalanine / 3-(2-Thienyl)alanine
Molecular recognition
Distinct steric and electronic profile from methyl-thienyl moiety
Lacks methyl group; binding kinetics may shift
Kinase activity
Reported JAK2 pathway inhibition context
No reported JAK2 engagement; assay response may differ
Receptor interaction
Glycine receptor antagonist probe (reported)
Weak or absent activity; receptor pharmacology may not transfer

Increased Lipophilicity for Enhanced Membrane Permeability and Formulation

The addition of a methyl group to an aromatic ring is a standard medicinal chemistry tactic to increase a molecule's lipophilicity. [1] This modification is known to enhance the passive diffusion of molecules across biological membranes. For instance, studies on structurally related lipophilic cations showed that methylation significantly accelerated their penetration through lipid membranes. [2] This property is critical for designing cell-penetrating peptides or orally bioavailable small molecules.

Evidence DimensionLipophilicity / Membrane Permeability
Target Compound DataIncreased lipophilicity and membrane translocation rate due to the presence of the 5-methyl group.
Comparator Or Baseline3-(2-Thienyl)alanine, which lacks the methyl group and is therefore expected to be less lipophilic.
Quantified DifferenceQualitatively significant increase in lipophilicity (LogP) and membrane permeability.
ConditionsGeneral principle applied in aqueous and lipid environments, relevant to ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

For drug discovery, higher lipophilicity can directly translate to improved cell permeability and absorption, a key factor in selecting building blocks for therapeutic candidates.

Lipophilicity & solubility
Class-level inference
Predicted LogP ~1.2 vs phenylalanine ~-1.1; DMSO solubility >25 mg/mL
Supports formulation and solubility context
Computational prediction; vendor-reported solubility

Potential for Enhanced Metabolic Stability via Metabolic Site-Blocking

The thiophene ring is a known 'structural alert' as it can be metabolized by cytochrome P450 enzymes to form reactive, potentially toxic, thiophene S-oxides or epoxides. [1] A primary strategy to mitigate this bioactivation is to install blocking groups at susceptible positions on the ring. [2] The 5-methyl group on this compound serves as a steric and electronic block, potentially hindering oxidative metabolism at that position. This makes it a more robust building block for in-vivo applications compared to the unsubstituted 3-(2-thienyl)alanine, which presents an unsubstituted C5 position vulnerable to oxidation.

Evidence DimensionMetabolic Stability
Target Compound DataReduced susceptibility to oxidative metabolism at the C5 position of the thiophene ring.
Comparator Or Baseline3-(2-Thienyl)alanine, which has a hydrogen atom at the C5 position, a potential site for metabolic attack.
Quantified DifferenceQualitative improvement in metabolic half-life and reduction in the formation of potential reactive metabolites.
ConditionsIn-vitro (e.g., human liver microsomes) and in-vivo metabolic studies.

Procuring this analog provides a built-in metabolic blocking group, potentially saving development time and reducing the risk of generating toxic metabolites in drug candidates.

JAK2 inhibition
Cross-study comparable
IC50 2.5 nM vs phenylalanine/3-(2-thienyl)alanine inactive
Supports JAK2 pathway inhibition assay context
In vitro enzyme assay (BindingDB/ChEMBL)

Strategic Steric Bulk for Probing and Enhancing Target Binding Affinity

The substitution of a hydrogen atom with a methyl group is a fundamental move in SAR studies to explore steric and hydrophobic interactions within a protein's binding pocket. A comprehensive analysis of over 2000 such cases found that this simple modification can boost binding affinity by a factor of 10 or more in 8% of instances. [1] The methyl group can fit into a complementary hydrophobic pocket or induce a more favorable binding conformation. Therefore, 3-(5-methyl-2-thienyl)alanine is not merely an analog of 3-(2-thienyl)alanine but a specific tool to probe for these potency-enhancing interactions.

Evidence DimensionBiological Potency (e.g., Ki, IC50, EC50)
Target Compound DataPotential for significantly increased binding affinity and biological activity.
Comparator Or Baseline3-(2-Thienyl)alanine (unsubstituted) or Phenylalanine.
Quantified DifferenceHistorically observed potency increases of >10-fold in 8% of cases where a methyl group is introduced. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3415954/" target="_blank">1</a>]
ConditionsEnzyme inhibition assays, receptor binding assays, or cell-based functional assays.

This compound should be procured specifically for SAR campaigns where exploring steric interactions is a primary objective to improve lead compound potency and selectivity.

Glycine receptor antagonism
Cross-study comparable
IC50 1,000 nM, Ki 741 nM vs inactive or weak comparators
Enables chemical probe context for receptor studies
Cell-based HEK293 assay (BindingDB)
Storage stability
Supporting evidence
Solid: 2 years RT; DMSO/DMF solutions: 3 months at -20°C
Defined stability window for procurement planning
Vendor-specified; class-level comparison

Structure-Activity Relationship (SAR) Optimization for Potency

Ideal for use in medicinal chemistry programs to systematically probe steric and hydrophobic interactions in a target binding site. Its use, in direct comparison with 3-(2-thienyl)alanine, allows researchers to quantify the impact of the 5-methyl group on biological activity, guiding the design of more potent inhibitors or agonists. [1]

Improving Pharmacokinetics in Peptide and Small-Molecule Scaffolds

A preferred building block for synthesizing peptides or small molecules where enhanced metabolic stability and cell permeability are required. The 5-methyl group can simultaneously block a site of oxidative metabolism and increase lipophilicity, addressing two common pharmacokinetic challenges in a single modification. [2]

Development of Peptidomimetics with Enhanced In-Vivo Performance

Serves as a superior alternative to Phenylalanine or unsubstituted thienylalanine when designing peptidomimetics intended for in-vivo use. The tailored properties conferred by the methyl group can lead to compounds with better absorption and longer half-lives, increasing the likelihood of therapeutic efficacy.

Application Fit Matrix

Application
Selection Property
Validation Focus
JAK-STAT pathway research
JAK2 pathway inhibition context
Target engagement and pathway-specific profiling
Glycinergic neurotransmission probe studies
Glycine receptor antagonist tool compound
Receptor pharmacology and ion channel endpoints
Lipophilic peptide synthesis
Enhanced lipophilicity and organic solubility
SPPS compatibility and membrane interaction assessment

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

185.05104977 g/mol

Monoisotopic Mass

185.05104977 g/mol

Heavy Atom Count

12

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